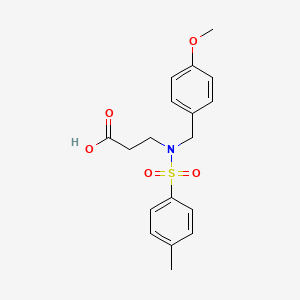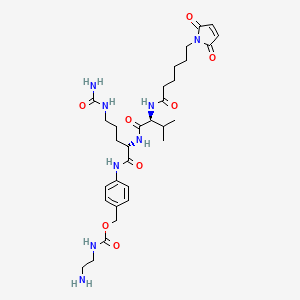
N-Boc-C1-PEG5-C3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-C1-PEG5-C3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-C1-PEG5-C3-NH2 typically involves the following steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The protected amine is then reacted with a PEG (polyethylene glycol) chain to form the PEGylated intermediate.
Coupling with a linker: The PEGylated intermediate is coupled with a C3 linker to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and PEGylation: Large quantities of the starting amine are protected and PEGylated.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final coupling and purification: The final coupling step is performed, followed by purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-C1-PEG5-C3-NH2 undergoes several types of chemical reactions, including:
Substitution reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Coupling reactions: The exposed amine group can be coupled with various ligands to form PROTACs.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which consist of two ligands connected by the this compound linker .
Scientific Research Applications
N-Boc-C1-PEG5-C3-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs for diseases caused by aberrant protein functions.
Industry: Used in the production of specialized reagents and tools for biochemical research.
Mechanism of Action
N-Boc-C1-PEG5-C3-NH2 functions as a linker in PROTAC molecules. The mechanism involves:
Binding to target proteins: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand binds to an E3 ubiquitin ligase.
Ubiquitination and degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
N-Boc-C1-PEG3-C3-NH2: A similar PEG-based PROTAC linker with a shorter PEG chain.
N-Boc-C1-PEG4-C3-NH2: Another PEG-based linker with an intermediate PEG chain length.
Uniqueness
N-Boc-C1-PEG5-C3-NH2 is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. This makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C19H40N2O7 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22) |
InChI Key |
PNJZMOHIDNWPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
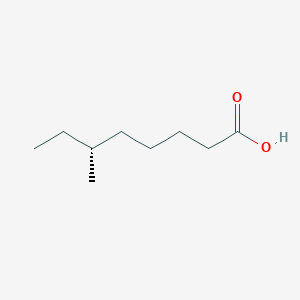
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)
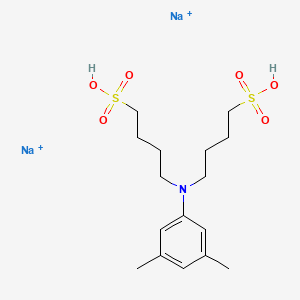
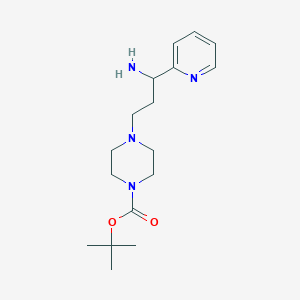
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
